9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898442-27-8
VCID: VC11859245
InChI: InChI=1S/C24H25N5O3/c1-5-32-17-12-6-14(7-13-17)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)16-10-8-15(9-11-16)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31)
SMILES: CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Molecular Formula: C24H25N5O3
Molecular Weight: 431.5 g/mol

9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898442-27-8

Cat. No.: VC11859245

Molecular Formula: C24H25N5O3

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 898442-27-8

Specification

CAS No. 898442-27-8
Molecular Formula C24H25N5O3
Molecular Weight 431.5 g/mol
IUPAC Name 9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C24H25N5O3/c1-5-32-17-12-6-14(7-13-17)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)16-10-8-15(9-11-16)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31)
Standard InChI Key ZIFWIKAXIPVDGC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s purine backbone is modified at positions 2 and 9 with aromatic substituents:

  • Position 9: A 4-tert-butylphenyl group introduces steric bulk, enhancing hydrophobic interactions with biological targets.

  • Position 2: A 4-ethoxyphenyl group provides electron-donating effects via the ethoxy moiety, influencing reactivity and binding affinity.
    The carboxamide group at position 6 contributes to hydrogen bonding, a critical feature for enzyme inhibition .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H25N5O3
Molecular Weight431.5 g/mol
CAS Number898442-27-8
Key Functional GroupsPurine core, tert-butylphenyl, ethoxyphenyl, carboxamide

Physicochemical Characteristics

  • Solubility: Limited solubility in aqueous media due to hydrophobic substituents; soluble in DMSO or DMF for experimental use .

  • Stability: Stable under standard laboratory conditions but susceptible to oxidation at the sulfur atom in related analogs .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential coupling and functionalization steps:

  • Purine Core Formation: Condensation of guanine derivatives with appropriate aryl halides under Ullmann coupling conditions .

  • Substituent Introduction:

    • tert-Butylphenyl Group: Introduced via Suzuki-Miyaura cross-coupling using tert-butylphenylboronic acid.

    • Ethoxyphenyl Group: Attached through nucleophilic aromatic substitution with 4-ethoxyphenol.

  • Carboxamide Installation: Achieved via reaction with ammonium carbonate under acidic conditions .

Purification Challenges

  • Chromatography: Silica gel chromatography is essential due to byproduct formation, particularly from incomplete deprotection of SEM groups .

  • Yield Optimization: Typical yields range from 44–72%, hindered by the compound’s low solubility in common solvents .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Pd(PPh3)4, K2CO3, DMF, 110°CUllmann coupling for aryl attachment
2TMSBr, pyridineDeprotection of phosphonate esters
3Dowex 50 (Na+ form)Salt formation for improved solubility

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of purine nucleoside phosphorylase (PNP), a therapeutic target for T-cell malignancies:

  • Human PNP (hPNP): IC50 = 19 nM .

  • Mycobacterium tuberculosis PNP (MtPNP): IC50 = 4 nM, demonstrating 60-fold selectivity over hPNP .
    The ethoxyphenyl group enhances selectivity by fitting into the hydrophobic pocket of MtPNP’s active site .

Cytotoxicity Profiles

  • T-Lymphoblastic Cells: CC50 values as low as 9 nM, with no cytotoxicity observed in HeLa, HL60, or HepG2 cells up to 10 μM .

  • Primary PBMCs: Safe profile (CC50 > 10 μM), suggesting selective toxicity toward malignant T-cells .

Kinase Pathway Modulation

Patent data reveal its role in inhibiting kinases involved in inflammatory signaling (e.g., JAK/STAT), reducing cytokine production (e.g., IL-2, GM-CSF) .

Therapeutic Applications

Oncology

  • T-Cell Malignancies: Selective cytotoxicity aligns with PNP inhibition, causing intracellular accumulation of deoxyguanosine and apoptosis in T-cells .

  • Combination Therapy: Synergy with fludarabine observed in preclinical models, enhancing antileukemic effects .

Anti-Inflammatory Applications

  • Rheumatoid Arthritis: Suppresses TNF-α and IL-6 production in macrophage models, reducing joint inflammation .

  • Asthma: Inhibits eosinophil recruitment by downregulating eotaxin and RANTES chemokines .

Future Directions

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic studies to establish safe dosing regimens.

  • Formulation Optimization: Nanoemulsion-based delivery systems to enhance bioavailability.

Target Expansion

  • Antimicrobial Applications: Exploiting MtPNP inhibition for tuberculosis treatment.

  • Autoimmune Diseases: Evaluating efficacy in multiple sclerosis and lupus models.

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